Bienvenue dans la boutique en ligne BenchChem!

4,5,6,7-Tetrahydro-1H-indazole-4-carboxylic acid ethyl ester

Heterocyclic synthesis Microwave-assisted chemistry Tetrahydroindazole building blocks

4,5,6,7-Tetrahydro-1H-indazole-4-carboxylic acid ethyl ester (CAS 1251015-04-9; MW 194.23 g/mol; computed XLogP3 = 1.2) is a partially saturated indazole building block that carries an ethyl ester at the 4‑position of the tetrahydroindazole core. This scaffold appears in several kinase inhibitor programmes, most notably interleukin‑2 inducible T‑cell kinase (ITK) inhibitors , and the compound is commercially supplied as both the free base and the hydrochloride salt (CAS 1965310‑32‑0), offering distinct solubility profiles for different laboratory workflows.

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
Cat. No. B7900805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7-Tetrahydro-1H-indazole-4-carboxylic acid ethyl ester
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCCC2=C1C=NN2
InChIInChI=1S/C10H14N2O2/c1-2-14-10(13)7-4-3-5-9-8(7)6-11-12-9/h6-7H,2-5H2,1H3,(H,11,12)
InChIKeyOGTKSDHNZZPPJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5,6,7-Tetrahydro-1H-indazole-4-carboxylic acid ethyl ester – Core Intermediate for Heterocyclic Synthesis and Drug Discovery


4,5,6,7-Tetrahydro-1H-indazole-4-carboxylic acid ethyl ester (CAS 1251015-04-9; MW 194.23 g/mol; computed XLogP3 = 1.2) is a partially saturated indazole building block that carries an ethyl ester at the 4‑position of the tetrahydroindazole core [1]. This scaffold appears in several kinase inhibitor programmes, most notably interleukin‑2 inducible T‑cell kinase (ITK) inhibitors [2], and the compound is commercially supplied as both the free base and the hydrochloride salt (CAS 1965310‑32‑0), offering distinct solubility profiles for different laboratory workflows .

Why 4,5,6,7-Tetrahydro-1H-indazole-4-carboxylic acid ethyl ester Cannot Be Replaced by Simple Analogs


The regioisomeric position of the carboxylate ester on the tetrahydroindazole ring profoundly influences both synthetic reactivity and biological target engagement. 3‑Carboxylate derivatives (e.g., ethyl 4,5,6,7‑tetrahydro‑1H‑indazole‑3‑carboxylate) are preferentially employed in ITK inhibitor programmes such as GNE‑9822 [1], whereas the 4‑carboxylate regioisomer presents distinct steric and electronic properties that can redirect selectivity toward alternative targets, including farnesoid X receptor (FXR) modulators [2]. Furthermore, replacing the ethyl ester with the free carboxylic acid eliminates the lipophilic handle required for efficient organic‑phase solubility and subsequent ester‑based transformations [3].

Quantitative Differentiation of 4,5,6,7-Tetrahydro-1H-indazole-4-carboxylic acid ethyl ester from Closest Analogs


Microwave-Assisted Synthesis Yields >85% for Tetrahydroindazole Derivatives, Outperforming Conventional Heating

In a direct study employing ethyl cyclohexanone‑4‑carboxylate as starting material, microwave‑assisted Vilsmeier‑Haack cyclisation gave 4,5,6,7‑tetrahydroindazole derivatives in excellent yields (>85 %) and shortened reaction times (minutes versus hours) [1]. By contrast, analogous conventional heating methods for indazole synthesis typically yield 50‑70 % with longer reaction times [1].

Heterocyclic synthesis Microwave-assisted chemistry Tetrahydroindazole building blocks

Computed Lipophilicity (XLogP3 = 1.2) Provides a 5‑Fold Partitioning Advantage Over the Free Acid

The ethyl ester has a computed XLogP3 of 1.2 [1], whereas the corresponding free carboxylic acid (4,5,6,7‑tetrahydro‑1H‑indazole‑4‑carboxylic acid) is predicted to have a logP < 0.5, giving an estimated 5‑fold higher octanol/water partition coefficient .

Physicochemical properties Lipophilicity Drug-like properties

Hydrochloride Salt Form (CAS 1965310‑32‑0) Enhances Aqueous Solubility and Stability for Biological Workflows

The hydrochloride salt is explicitly marketed with enhanced aqueous solubility and stability compared with the free base . Although quantitative solubility data are not publicly released, general salt‑formation principles indicate that hydrochloride salts of basic heterocycles typically increase aqueous solubility by 10‑ to 100‑fold over the free base [1].

Salt selection Aqueous solubility Formulation

Divergent Patent Landscape: 4‑Carboxylate Tetrahydroindazoles are Claimed for FXR Modulation, Distinct from 3‑Carboxylate ITK Inhibitor Patents

Patent families explicitly covering 4‑carboxylate tetrahydroindazole derivatives (e.g., WO2014202582) focus on FXR modulation [1], whereas 3‑carboxylate tetrahydroindazoles dominate the ITK inhibitor patent space (e.g., J. Med. Chem. 2014, 57, 4675‑4691) [2]. This segregation supports non‑interchangeability of the two regioisomers for specific therapeutic programmes.

Patent analysis FXR modulators Kinase inhibitors

Optimal Application Scenarios for 4,5,6,7-Tetrahydro-1H-indazole-4-carboxylic acid ethyl ester Based on Verified Differentiation


High-Throughput Library Synthesis via Microwave-Assisted Protocols

Leveraging the microwave‑assisted Vilsmeier‑Haack route that delivers >85 % yield in minutes, this ethyl ester is ideally suited for parallel synthesis of 4‑substituted tetrahydroindazole libraries. The short reaction times and high yields make it cost‑effective for medicinal chemistry groups needing rapid SAR exploration [1].

FXR Modulator Lead Optimisation Requiring 4‑Carboxylate Substitution

When a project targets FXR modulation, the 4‑carboxylate ethyl ester provides the correct regioisomeric scaffold, as documented in FXR‑focused patent applications. Its selection avoids the 3‑carboxylate regioisomer that would be irrelevant for this target class [2].

Aqueous Biological Assays Using the Hydrochloride Salt Form

For biochemical or cell‑based assays requiring aqueous solubility, procurement of the hydrochloride salt (CAS 1965310‑32‑0) is recommended. The salt form minimises precipitation artefacts and enhances chemical stability during handling and storage .

Late‑Stage Functionalisation Exploiting the Ethyl Ester Handle

The ethyl ester’s lipophilicity (XLogP3 = 1.2) and its ability to undergo selective hydrolysis or transesterification make it a versatile intermediate for late‑stage derivatisation, enabling access to amides, hydrazides, or other carboxylic acid derivatives [3].

Quote Request

Request a Quote for 4,5,6,7-Tetrahydro-1H-indazole-4-carboxylic acid ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.